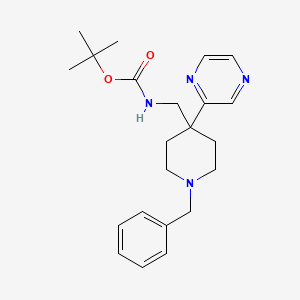

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

CAS No.:

Cat. No.: VC18727364

Molecular Formula: C22H30N4O2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30N4O2 |

|---|---|

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27) |

| Standard InChI Key | RMLUDTAADYSYJH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3 |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. A common approach utilizes a piperidine scaffold functionalized with benzyl and pyrazine groups, followed by carbamate formation. Key steps include:

-

Piperidine Functionalization: The piperidine ring is substituted at the 4-position with pyrazin-2-yl and benzyl groups. Source highlights the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation.

-

Carbamate Protection: The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions .

Example Protocol (adapted from ):

-

Step 1: React 3,6-dichloro-4,5-dimethylpyridazine with tert-butyl methyl(piperidin-4-yl)carbamate in dimethyl sulfoxide (DMSO) at 120°C for 48 hours.

-

Step 2: Purify via silica gel chromatography, yielding the product with ~65% efficiency.

Optimization and Challenges

-

Solvent Choice: Polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates .

-

Purification: Chromatography and recrystallization are critical for isolating high-purity product .

Molecular Structure and Physicochemical Properties

Structural Features

-

Core Structure: A piperidine ring substituted at the 4-position with:

-

Carbamate Group: The Boc group () provides steric protection and modulates solubility .

Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 382.50 g/mol | |

| SMILES | ||

| Boiling Point | Not reported | — |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF |

Spectroscopic Characterization

-

NMR: -NMR typically shows signals for the tert-butyl group (~1.4 ppm), aromatic protons (7.2–8.5 ppm), and piperidine methylene groups (2.5–3.5 ppm) .

Chemical Reactivity and Stability

Functional Group Transformations

-

Boc Deprotection: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane) to yield a primary amine .

-

Pyrazine Reactivity: The pyrazin-2-yl group participates in nucleophilic aromatic substitution, enabling further derivatization .

Stability Profile

-

Thermal Stability: Stable at room temperature but degrades above 150°C .

-

Light Sensitivity: Requires storage in amber glass containers to prevent photodegradation .

| Parameter | Value | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 (skin/eye irritation, respiratory irritation) | |

| Precautionary Measures | Use PPE, avoid inhalation |

Industrial and Research Applications

Medicinal Chemistry

-

Intermediate: Used in synthesizing kinase inhibitors and antiviral agents .

-

Peptide Mimetics: The piperidine scaffold mimics proline in peptide-based drugs .

Case Study: PROTAC Synthesis

In a 2023 patent (WO2023249970A1), this compound was employed as a CRBN ligand linker, enabling the degradation of CDK2 with IC values <100 nM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume